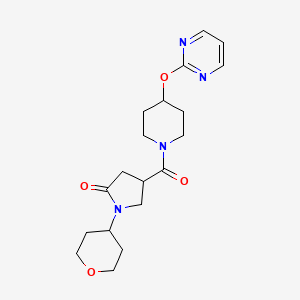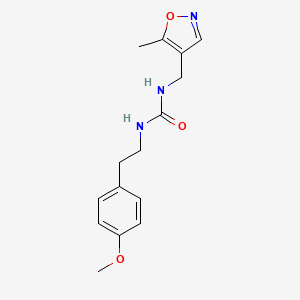
1-(4-Methoxyphenethyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cellular signaling pathways.
Scientific Research Applications
Synthesis and Characterization of Urea Derivatives
- A study on the reactions of isocyanates with amines to produce various urea derivatives demonstrated the utility of these reactions in synthesizing compounds with potential biological activities. For example, urea derivatives have been synthesized for enzyme inhibition and anticancer investigations, showcasing their significance in medicinal chemistry (Mustafa et al., 2014).
Antimicrobial and Anticancer Properties
- Novel imidazole ureas/carboxamides containing dioxaphospholanes were synthesized and evaluated for their antimicrobial properties. This study illustrates the potential of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Quantum Chemical and Spectroscopic Studies
- Quantum chemical, spectroscopic, and X-ray diffraction studies of a specific methoxy-phenol derivative highlighted the compound's geometric and electronic structure, providing insights into the molecular basis of its reactivity and potential applications in material science (Saraçoǧlu & Cukurovalı, 2013).
Neuroprotective and Anticancer Investigations
- Research on unsymmetrical 1,3-disubstituted ureas explored their enzyme inhibition, anticancer properties, and potential neuroprotective effects. These studies contribute to the understanding of urea derivatives' roles in therapeutic applications (Fotsch et al., 2001).
Corrosion Inhibition
- The effectiveness of urea derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions was investigated, demonstrating their potential in industrial applications to protect metals from corrosion (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11-13(10-18-21-11)9-17-15(19)16-8-7-12-3-5-14(20-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBPPFQVEKIGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

![2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)
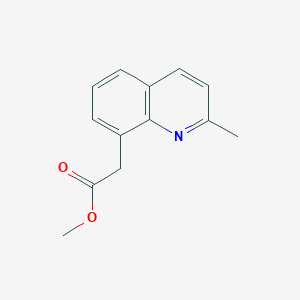
![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)
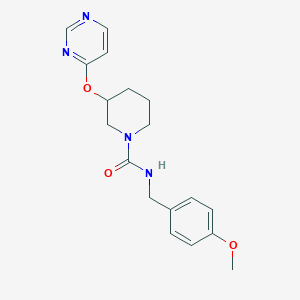
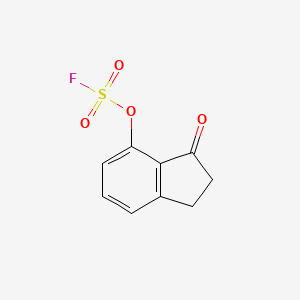
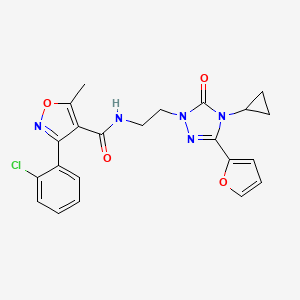
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)

